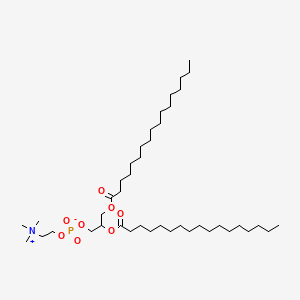
Citenazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citenazone is a thiosemicarbazone derivative with activity against variola virus.
Applications De Recherche Scientifique
1. Enhancing Research Network Performance
A study by Floriano et al. (2012) evaluated the performance of the National Institute of Science, Innovation and Technology in Health (Citecs), focusing on indicators like peer-reviewed papers, scientific support to health policies, and science education activities. Citecs significantly increased its activities across various components, emphasizing the importance of research networks in scientific advancements (Floriano et al., 2012).
2. Evolution of Author and Paper Networks
Börner et al. (2003) examined the structure and evolution of scientific research through the development of coauthor and paper citation networks. Their model highlighted the importance of topics, aging, and recursive linking in shaping the scientific landscape (Börner, Maru, & Goldstone, 2003).
3. Integrated Network Structure of Scientific Research
Dworkin, Shinohara, and Bassett (2018) mapped the landscape of interconnected research topics, revealing a small-world architecture in scientific research. Their work indicated increasing efficiency and integration of ideas over time, highlighting the dynamic patterns of knowledge in scientific research (Dworkin, Shinohara, & Bassett, 2018).
4. Citation-Based Technology in Research
Longworth and Chalmers (2022) discussed CiteAb, a technology that identifies product citations from scientific literature, helping researchers and suppliers maximize performance. This shows the practical application of citation data in streamlining research processes (Longworth & Chalmers, 2022).
5. Linkage Between Science Research and Technology Development
Lo (2009) demonstrated the significant impact of scientific research on technology development through non-patent citation analysis, particularly in genetic engineering technology. This study emphasizes the importance of scientific literature in influencing technological advancements (Lo, 2009).
Propriétés
Numéro CAS |
21512-15-2 |
|---|---|
Nom du produit |
Citenazone |
Formule moléculaire |
C7H6N4S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
[(E)-(5-cyanothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)/b10-4+ |
SMILES |
C1=C(SC(=C1)C#N)C=NNC(=S)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















